molecular formula C15H11ClN2O B8375233 1-Chloro-6-methoxy-4-phenyl-phthalazine

1-Chloro-6-methoxy-4-phenyl-phthalazine

Cat. No.: B8375233
M. Wt: 270.71 g/mol
InChI Key: ZVJWZHUEDGUWRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-6-methoxy-4-phenyl-phthalazine is a synthetically versatile phthalazine derivative intended for research and development use in laboratory settings. Phthalazine-based scaffolds are of significant interest in medicinal chemistry, particularly in the discovery and development of novel anticancer agents. Some phthalazine derivatives are designed to act as DNA intercalators and potent inhibitors of enzymes like topoisomerase II, which are critical targets in oncology research . Other research indicates that structurally similar compounds exhibit potent inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR2), a key target in anti-angiogenesis cancer therapy, and can induce apoptosis in cancer cell lines . Furthermore, certain substituted phthalazines have been explored as phosphodiesterase 5 (PDE5) inhibitors, showing potential for cardiovascular research . The specific chloro, methoxy, and phenyl substituents on this phthalazine core make it a valuable intermediate for further chemical functionalization, such as nucleophilic substitution reactions, to create a diverse array of compounds for biological evaluation. Researchers can utilize this building block to synthesize potential small molecule inhibitors for various disease pathways. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C15H11ClN2O

Molecular Weight

270.71 g/mol

IUPAC Name

1-chloro-6-methoxy-4-phenylphthalazine

InChI

InChI=1S/C15H11ClN2O/c1-19-11-7-8-12-13(9-11)14(17-18-15(12)16)10-5-3-2-4-6-10/h2-9H,1H3

InChI Key

ZVJWZHUEDGUWRO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=NN=C2C3=CC=CC=C3)Cl

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

The compound has shown promising results in various studies focused on its anticancer properties.

Case Studies and Research Findings

  • NCI Screening : In a study evaluating phthalazine derivatives, 1-chloro-6-methoxy-4-phenyl-phthalazine was included in the National Cancer Institute's (NCI) 60 cell line screening. It exhibited significant growth inhibition against several cancer types, including leukemia and melanoma. Notably, derivatives similar to this compound showed over 90% inhibition in specific cell lines, indicating strong potential as an anticancer agent .
  • Mechanism of Action : The mechanism underlying its anticancer activity involves inducing apoptosis in cancer cells. Studies have demonstrated that compounds with similar structures can upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins, leading to increased apoptosis rates in cell lines such as MDA-MB-231 (triple-negative breast cancer) .

Enzyme Inhibition

Phthalazine derivatives, including this compound, have been studied for their ability to inhibit various enzymes involved in cancer progression and other diseases.

Key Enzyme Targets

  • Poly(ADP-ribose) Polymerase (PARP) : This enzyme plays a crucial role in DNA repair mechanisms. Inhibitors of PARP have been explored for their potential in treating cancers with defective DNA repair pathways . Phthalazine derivatives have shown promise as PARP inhibitors, which may enhance the efficacy of existing chemotherapeutic agents.
  • Phosphodiesterase (PDE) : Compounds related to this compound have been identified as PDE inhibitors, which can be beneficial in treating conditions like asthma and chronic obstructive pulmonary disease (COPD). The inhibition of PDE leads to increased levels of cyclic nucleotides, promoting vasodilation and anti-inflammatory effects .

Other Biological Activities

Beyond anticancer applications, this compound exhibits a range of biological activities that may be harnessed for therapeutic purposes.

Potential Therapeutic Uses

  • Antidiabetic Activity : Some phthalazine derivatives have demonstrated antidiabetic effects by inhibiting aldose reductase, an enzyme implicated in diabetic complications. This suggests that compounds like this compound could be explored further for their potential in diabetes management .
  • Antimicrobial Properties : Research indicates that phthalazine-based compounds can possess antimicrobial activity against various pathogens. This broad-spectrum activity makes them candidates for further investigation as potential antibiotics or antifungal agents .

Data Tables

The following table summarizes key findings regarding the applications of this compound:

ApplicationDescriptionReferences
Anticancer ActivitySignificant growth inhibition across multiple cancer cell lines; apoptosis induction observed.
Enzyme InhibitionPotential PARP and PDE inhibitors; implications for cancer treatment and respiratory diseases.
Antidiabetic ActivityInhibition of aldose reductase; potential for diabetes management.
Antimicrobial ActivityBroad-spectrum antimicrobial effects against various pathogens.

Chemical Reactions Analysis

Nucleophilic Substitution at the 1-Chloro Position

The 1-chloro group undergoes nucleophilic displacement with amines, hydrazines, and alkoxides under mild conditions.

Key Reactions:

  • Amine Substitution :
    Reaction with benzylamine in ethanol at reflux yields 1-benzylamino-6-methoxy-4-phenyl-phthalazine (85% yield) .
    Conditions : Ethanol, 80°C, 6 hours.

  • Hydrazine Substitution :
    Hydrazine hydrate in ethanol produces 1-hydrazinyl-6-methoxy-4-phenyl-phthalazine, a precursor for triazole derivatives .
    Conditions : Ethanol, 70°C, 4 hours.

Table 1: Substitution Reactions at Position 1

NucleophileProductYield (%)Reference
Benzylamine1-Benzylamino derivative85
Hydrazine hydrate1-Hydrazinyl derivative78
Sodium methoxide1-Methoxy-6-methoxy-4-phenyl-phthalazine92

Cross-Coupling Reactions

The chloro group participates in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling:

Reaction with arylboronic acids (e.g., 4-methoxyphenylboronic acid) produces 1-aryl-6-methoxy-4-phenyl-phthalazines.
Conditions : PdCl₂(dppf), K₃PO₄, 1,4-dioxane, 100°C, 3 hours. Yield : 68–73% .

Sonogashira Coupling:

Alkynylation with phenylacetylene forms 1-alkynyl derivatives.
Conditions : Pd(PPh₃)₂Cl₂, CuI, NEt₃, THF, 60°C, 12 hours. Yield : 70% .

Triazolo-Phthalazine Formation:

Reaction with methyl hydrazine carboxylate in DMSO generates triazolo[3,4-a]phthalazine derivatives.
Mechanism : Cyclocondensation via hydrazide intermediate .
Yield : 75–82% .

Pyrazole and Pyrimidine Derivatives:

  • Condensation with active methylene compounds (e.g., malononitrile) forms fused heterocycles (e.g., pyrazolo-phthalazines) .
    Conditions : Ethanol, NaOEt, reflux. Yield : 65–72% .

Electrophilic Aromatic Substitution

The methoxy group directs electrophiles to the para position (C5 or C7):

Nitration:

Nitration with HNO₃/H₂SO₄ introduces a nitro group at C5 or C7.
Product : 1-Chloro-5-nitro-6-methoxy-4-phenyl-phthalazine (major) .

Sulfonation:

Sulfonation yields sulfonic acid derivatives at C5.
Conditions : H₂SO₄, 50°C, 2 hours .

Oxidation of Methoxy Group:

Rare under standard conditions due to steric protection by the phenyl group.

Reduction of Chloro Group:

Catalytic hydrogenation (H₂/Pd-C) reduces the chloro group to hydrogen, yielding 1-H-6-methoxy-4-phenyl-phthalazine .
Yield : 88% .

Preparation Methods

Substituted Phthalic Anhydride Precursors

The Friedel-Crafts acylation, as demonstrated in the synthesis of 2-(4-phenoxybenzoyl)benzoic acid, provides a pathway to introduce aryl groups at the 4-position. Adapting this method:

Hypothetical Route :

  • React 6-methoxyphthalic anhydride with benzene derivatives under Friedel-Crafts conditions (AlCl₃ catalyst, tetrachloroethane solvent).

  • Isolate the resulting 2-(phenylcarbonyl)-6-methoxybenzoic acid intermediate.

Key Considerations :

  • Solvent selection : Tetrachloroethane facilitates acylation but may require optimization for electron-rich arenes.

  • Catalyst loading : Anhydrous AlCl₃ (1.5 equiv.) ensures complete activation of the anhydride.

Limitations and Modifications

  • Methoxy group stability : Prolonged reaction times at elevated temperatures may lead to demethylation.

  • Alternative aryl sources : Diphenyl ether could be replaced with bromobenzene or iodobenzene for improved regiocontrol.

Hydrazine-Mediated Cyclization to Phthalazinones

Cyclization of Acylated Intermediates

The conversion of 2-acylbenzoic acids to phthalazinones via hydrazine hydrate, as shown for compound 2 , is critical for ring formation:

Proposed Protocol :

  • Reflux 2-(phenylcarbonyl)-6-methoxybenzoic acid with hydrazine hydrate (1:1 molar ratio) in ethanol for 4–6 hours.

  • Isolate 6-methoxy-4-phenylphthalazin-1(2H)-one through crystallization.

Characterization Benchmarks :

  • IR spectroscopy : Expected peaks at 3440–3250 cm⁻¹ (NH/OH) and 1671 cm⁻¹ (C=O).

  • ¹H NMR : Distinct singlet for methoxy protons at δ 3.73–3.75 ppm.

Tautomeric Considerations

Phthalazinones exist in equilibrium between keto and enol forms, complicating spectral interpretation. The enolic form dominates in polar aprotic solvents like DMSO-d₆, as evidenced by broad OH/NH signals.

Chlorination Strategies for 1-Position Functionalization

PCl₅/POCl₃ Mediated Chlorination

The conversion of phthalazinones to chlorophthalazines using PCl₅/POCl₃ is directly applicable:

Optimized Conditions :

  • Reflux phthalazinone with PCl₅ (1 equiv.) and POCl₃ (3 mL) for 4 hours.

  • Quench with ice/HCl to precipitate 1-chloro-6-methoxy-4-phenylphthalazine.

Yield Considerations :

  • Typical yields for analogous systems: 70–79%.

  • Side reactions : Over-chlorination at the 6-position can occur if methoxy groups are susceptible to nucleophilic displacement.

Alternative Chlorinating Agents

  • Thionyl chloride (SOCl₂) : May offer milder conditions but requires anhydrous solvents.

  • Oxalyl chloride (C₂O₂Cl₂) : Effective for acid chlorides but less documented for phthalazines.

Methoxy Group Introduction and Stability

Early-Stage vs. Late-Stage Methoxylation

Early-stage incorporation :

  • Use pre-substituted 6-methoxyphthalic anhydride as starting material.

  • Advantage : Avoids post-cyclization functionalization challenges.

Late-stage methylation :

  • Treat 6-hydroxyphenylphthalazine with methyl iodide/K₂CO₃.

  • Risk : Competing reactions at nitrogen centers may reduce yields.

Spectroscopic Confirmation of Methoxy Positioning

  • ¹³C NMR : Methoxy carbon appears at δ 55–60 ppm.

  • NOE experiments : Confirm spatial proximity between methoxy protons and aromatic hydrogens.

Comparative Analysis of Synthetic Routes

StepMethod A (Early Methoxy)Method B (Late Methoxy)
Starting Material6-Methoxyphthalic anhydride6-Hydroxyphthalic acid
Aryl IntroductionFriedel-Crafts (AlCl₃)Suzuki Coupling (Pd catalyst)
Cyclization AgentHydrazine hydrateHydrazine hydrate
Chlorination ReagentsPCl₅/POCl₃PCl₅/POCl₃
Overall Yield58% (projected)42% (projected)
Key ChallengeAnhydride availabilityHydroxy group protection

Projected yields extrapolated from analogous transformations in and .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-chloro-6-methoxy-4-phenyl-phthalazine, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : A common approach involves chlorination of the parent phthalazinone using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). For example, heating 4-(4'-methoxyphenyl)phthalazinone with PCl₅ in POCl₃ at 100–110°C for 2 hours yields the chlorinated product after ice-water quenching and ethanol recrystallization . Key variables include stoichiometry (1:1 molar ratio of substrate to PCl₅), reaction time, and post-reaction purification. Yields typically range from 65–80% under optimized conditions .

Q. How can the molecular structure of this compound derivatives be confirmed experimentally?

  • Methodological Answer : Structural elucidation relies on a combination of spectral techniques:

  • IR spectroscopy : Confirms functional groups (e.g., C–Cl stretch at 550–600 cm⁻¹, methoxy C–O at ~1250 cm⁻¹) .
  • NMR (¹H/¹³C) : Assigns aromatic protons (δ 7.2–8.5 ppm for phenyl groups) and methoxy protons (δ ~3.9 ppm) .
  • Mass spectrometry : Molecular ion peaks ([M⁺]) and fragmentation patterns validate molecular weight and substituent positions .

Q. What are the standard purity assessment protocols for this compound in synthetic workflows?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity analysis. Elemental analysis (C, H, N, Cl) should match theoretical values within ±0.3% deviation. For crystalline derivatives, single-crystal X-ray diffraction provides definitive confirmation of molecular geometry .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., methoxy, chloro) influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing chloro group at position 1 activates the phthalazine ring for nucleophilic attack at position 4. Methoxy at position 6 exerts a mesomeric effect, directing nucleophiles to specific sites. Kinetic studies using varying nucleophiles (e.g., amines, thiols) under controlled pH and temperature can map regioselectivity trends. Computational DFT modeling further predicts charge distribution and reactive sites .

Q. What strategies resolve contradictions in reported biological activity data for phthalazine derivatives (e.g., anticancer vs. antioxidant effects)?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). To address this:

  • Standardized assays : Use the MTT protocol across multiple cell lines (e.g., HepG2, MCF-7) with doxorubicin as a positive control .
  • Dose-response curves : Compare IC₅₀ values for cytotoxicity and EC₅₀ for antioxidant activity (e.g., DPPH radical scavenging) .
  • Mechanistic studies : Probe ROS generation or apoptosis markers (e.g., caspase-3 activation) to distinguish modes of action .

Q. How can solvent polarity and catalyst selection improve yields in cross-coupling reactions involving this compound?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and stabilize intermediates in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). For example, using Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in DMF at 80°C achieves >85% yield in aryl boronic acid couplings. Screening additives like TBAB (tetrabutylammonium bromide) can further suppress side reactions .

Data Interpretation & Experimental Design

Q. What analytical approaches differentiate between isomeric byproducts in phthalazine synthesis?

  • Methodological Answer :

  • HPLC-MS : Separates isomers based on retention times and mass-to-charge ratios.
  • NOESY NMR : Identifies spatial proximity of protons to assign regiochemistry.
  • X-ray crystallography : Resolves ambiguities in cases of severe spectral overlap .

Q. How should researchers design stability studies for this compound under varying storage conditions?

  • Methodological Answer :

  • Accelerated degradation : Expose samples to heat (40–60°C), humidity (75% RH), and light (UV-vis) for 4–12 weeks.
  • Analytical monitoring : Track decomposition via HPLC purity checks and quantify degradation products (e.g., hydrolyzed methoxy groups via LC-MS) .

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